

# Unraveling the Steroidal Architecture of YK11: A Technical Guide

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: YK11

Cat. No.: B3028966

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

October 29, 2025

## Executive Summary

**YK11** is a synthetic, steroidal selective androgen receptor modulator (SARM) that has garnered significant interest for its unique dual mechanism of action. Structurally derived from dihydrotestosterone (DHT), **YK11** functions as a partial agonist of the androgen receptor (AR) and, notably, as a potent inducer of follistatin, which in turn inhibits myostatin, a key negative regulator of muscle growth. This guide provides an in-depth technical overview of the steroidal structure of **YK11**, its signaling pathways, and a summary of key experimental findings. The information is presented to aid researchers and professionals in the fields of pharmacology and drug development in understanding the molecular underpinnings of this compound.

## Chemical Structure and Properties

**YK11**, with the IUPAC name (17 $\alpha$ ,20E)-17,20-[(1-methoxyethylidene)bis(oxy)]-3-oxo-19-norpregna-4,20-diene-21-carboxylic acid methyl ester, possesses a distinct steroidal backbone that sets it apart from non-steroidal SARMs.<sup>[1]</sup> Its chemical formula is C<sub>25</sub>H<sub>34</sub>O<sub>6</sub>, and its molar mass is 430.541 g·mol<sup>-1</sup>.<sup>[1]</sup> The structure of **YK11** is derived from DHT, a potent endogenous androgen.<sup>[1]</sup>

A 2020 study successfully synthesized and determined the biologically active diastereomer of **YK11**, designated as 2a.<sup>[2]</sup> The synthesis involved a palladium-catalyzed diastereoselective cyclization carbonylation.<sup>[2]</sup>

| Property            | Value                                                                                                                            | Reference |
|---------------------|----------------------------------------------------------------------------------------------------------------------------------|-----------|
| IUPAC Name          | (17 $\alpha$ ,20E)-17,20-[ $\beta$ -(1-methoxyethylidene)bis(oxy)]-3-oxo-19-norpregna-4,20-diene-21-carboxylic acid methyl ester | [1]       |
| Chemical Formula    | C <sub>25</sub> H <sub>34</sub> O <sub>6</sub>                                                                                   | [1]       |
| Molar Mass          | 430.541 g·mol <sup>-1</sup>                                                                                                      | [1]       |
| Active Diastereomer | 2a                                                                                                                               | [2]       |

## Mechanism of Action: A Dual Approach

**YK11** exhibits a unique dual mechanism of action, functioning as both a partial androgen receptor agonist and a myostatin inhibitor through the induction of follistatin.<sup>[1][3]</sup>

### Partial Agonism of the Androgen Receptor

**YK11** binds to the androgen receptor (AR), but it does not induce the typical N/C-terminal interaction required for the full transactivation of the receptor.<sup>[1]</sup> This classifies it as a partial agonist. This interaction is crucial for its anabolic effects on muscle and bone tissue.<sup>[4]</sup> An ARE-luciferase reporter assay in HEK293 cells demonstrated that the active constituent of **YK11** is the 2a diastereomer.<sup>[2]</sup> The half-maximal effective concentrations (EC<sub>50</sub>) for the major diastereomer (2a) and the diastereomeric mixture were determined to be 7.85 nM and 12.5 nM, respectively.<sup>[5]</sup>

### Myostatin Inhibition via Follistatin Induction

A key feature of **YK11**'s anabolic activity is its ability to significantly increase the expression of follistatin (Fst), a potent inhibitor of myostatin.<sup>[1][3]</sup> Myostatin is a protein that negatively regulates muscle growth. By increasing follistatin levels, **YK11** effectively reduces the inhibitory effect of myostatin, leading to enhanced muscle development.<sup>[1][3]</sup>

# Signaling Pathways

The signaling cascade of **YK11** involves both androgen receptor-mediated and follistatin-mediated pathways, culminating in muscle hypertrophy.



[Click to download full resolution via product page](#)

Caption: **YK11** signaling pathway in muscle cells.

## Experimental Data

In vitro studies using C2C12 myoblast cells have provided significant insights into the anabolic effects of **YK11**.

## Effects on Myogenic Regulatory Factors (MRFs)

Treatment of C2C12 cells with **YK11** (500 nM) resulted in a more significant induction of key myogenic regulatory factors (MRFs) compared to dihydrotestosterone (DHT) at the same concentration.[3]

| Myogenic Regulatory Factor | Treatment (500 nM) | Fold Increase in mRNA Expression (vs. Control) | Reference |
|----------------------------|--------------------|------------------------------------------------|-----------|
| Myf5                       | YK11               | > DHT                                          | [3][6]    |
| MyoD                       | YK11               | > DHT                                          | [3][6]    |
| Myogenin                   | YK11               | > DHT                                          | [3][6]    |

## Induction of Follistatin Expression

**YK11** treatment of C2C12 cells induced the expression of follistatin (Fst), an effect not observed with DHT treatment.[\[6\]](#) The **YK11**-mediated myogenic differentiation was reversed by an anti-Fst antibody, highlighting the critical role of follistatin in its anabolic action.[\[6\]](#)

| Treatment (500 nM) | Follistatin (Fst) mRNA Expression | Reference               |
|--------------------|-----------------------------------|-------------------------|
| YK11               | Significantly Induced             | [6] <a href="#">[7]</a> |
| DHT                | Not Affected                      | [6] <a href="#">[7]</a> |

## Experimental Protocols

### C2C12 Myoblast Differentiation Assay

Objective: To assess the myogenic differentiation potential of **YK11**.

Methodology:

- Cell Culture: Mouse C2C12 myoblasts are cultured in Dulbecco's modified Eagle's medium (DMEM) supplemented with 10% fetal bovine serum (FBS) at 37°C in a 5% CO<sub>2</sub> humidified atmosphere.[\[8\]](#)
- Differentiation Induction: To induce myogenic differentiation, the growth medium is replaced with a differentiation medium (DMEM supplemented with 2% horse serum) containing either **YK11** (e.g., 500 nM), DHT (e.g., 500 nM), or a vehicle control (e.g., ethanol).[\[8\]](#)

- Analysis: Cells are cultured for a specified period (e.g., 2-7 days), after which they are harvested for analysis.<sup>[8][9]</sup> Myogenic differentiation is assessed by observing myotube formation and by measuring the expression of muscle-specific proteins like Myosin Heavy Chain (MyHC) via Western blot.<sup>[8][9]</sup>



[Click to download full resolution via product page](#)

Caption: Experimental workflow for C2C12 myogenic differentiation.

# Quantitative Real-Time PCR (qRT-PCR) for Gene Expression Analysis

Objective: To quantify the mRNA expression levels of myogenic regulatory factors and follistatin.

Methodology:

- RNA Isolation: Total RNA is isolated from treated C2C12 cells using a suitable reagent like ISOGEN II.[8]
- cDNA Synthesis: First-strand complementary DNA (cDNA) is synthesized from the isolated RNA using a reverse transcription kit.[8]
- qRT-PCR: The qRT-PCR is performed using a SYBR Green-based master mix and specific primer pairs for the target genes (e.g., Myf5, MyoD, myogenin, follistatin) and a housekeeping gene (e.g.,  $\beta$ -actin) for normalization.[8]
- Data Analysis: The relative gene expression is calculated using the comparative Ct ( $\Delta\Delta Ct$ ) method.[8]

## Conclusion

**YK11** presents a fascinating case study in steroid pharmacology, demonstrating a multi-faceted mechanism that combines partial androgen receptor agonism with a novel myostatin inhibitory pathway mediated by follistatin. The in vitro evidence strongly supports its potent anabolic properties, exceeding those of DHT in some aspects of myogenesis. For researchers and drug development professionals, **YK11** offers a unique molecular scaffold for the design of novel therapeutics targeting muscle wasting diseases and other conditions where anabolic support is beneficial. Further in vivo studies are warranted to fully elucidate its therapeutic potential and safety profile.

### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. Selective androgen receptor modulator, YK11, regulates myogenic differentiation of C2C12 myoblasts by follistatin expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The Muscle Regulatory Factors MyoD and Myf-5 Undergo Distinct Cell Cycle–specific Expression in Muscle Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Selective Androgen Receptor Modulator, YK11, Regulates Myogenic Differentiation of C2C12 Myoblasts by Follistatin Expression [jstage.jst.go.jp]
- 9. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Unraveling the Steroidal Architecture of YK11: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b3028966#understanding-the-steroidal-structure-of-yk11>

---

### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

## Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)